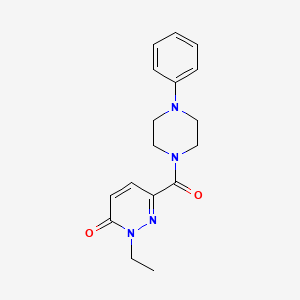

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-2-21-16(22)9-8-15(18-21)17(23)20-12-10-19(11-13-20)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAQHDINVIGFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the ethyl group and the phenylpiperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Key Observations :

Key Observations :

- Piperazine-containing derivatives (e.g., ) show potent cytotoxicity, likely due to interactions with cellular kinases or DNA .

- Anti-inflammatory pyridazinones (e.g., ) with halogenated aryl groups exhibit COX-2 selectivity, reducing gastrointestinal toxicity compared to NSAIDs like indomethacin.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and solubility are influenced by substituents:

Key Observations :

- Higher Rf values correlate with increased lipophilicity in TLC analyses .

Biological Activity

2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of piperazine derivatives, followed by the introduction of the pyridazinone ring. Key reaction conditions include the use of specific solvents, catalysts, and controlled temperatures to ensure high purity and yield.

The biological activity of this compound may involve interactions with various molecular targets including receptors and enzymes.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Receptor Modulation: It may also interact with serotonin or dopamine receptors, influencing mood and cognitive functions.

Study on MAO Inhibition

A study evaluated several pyridazinone derivatives for their MAO inhibitory activities. Among them, compounds structurally related to this compound exhibited significant inhibition against MAO-B, with IC50 values comparable to established inhibitors like T6 (IC50 = 0.013 µM) . These findings suggest that modifications in the piperazine moiety can enhance selectivity and potency against specific isoforms of MAO.

Cytotoxicity Assessment

In vitro cytotoxicity studies using L929 fibroblast cells indicated that while some derivatives caused cell death at higher concentrations, others like T6 showed no significant cytotoxic effects at doses up to 100 µM . This highlights the potential therapeutic window for compounds derived from the pyridazinone scaffold.

Table 1: Biological Activity of Pyridazinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-B | 0.039 | 107.4 |

| T3 | MAO-A | 1.57 | - |

| T6 | Cytotoxicity (L929) | >120 | - |

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a pyridazinone precursor (e.g., 6-carboxy-pyridazin-3(2H)-one) with 4-phenylpiperazine using coupling agents like EDCI/HOBt to form the amide bond .

- Substituent Introduction : Alkylation of the pyridazinone core with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-ethyl group .

Optimization Strategies : - Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2, piperazine carbonyl at C6) .

- IR : Detect carbonyl stretches (~1650–1700 cm⁻¹) from the amide and pyridazinone moieties .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ expected at ~365 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, particularly piperazine ring orientation relative to pyridazinone .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination of the phenylpiperazine group) impact biological activity, and how can conflicting SAR data be reconciled?

- Case Study : Fluorination at the phenylpiperazine para position (as in ) enhances receptor binding affinity due to electron-withdrawing effects, but may reduce metabolic stability .

- Data Contradictions : Discrepancies in SAR may arise from assay variability (e.g., cell-based vs. enzyme inhibition assays). For example, bulky substituents might improve potency in vitro but reduce bioavailability in vivo .

Methodology : - Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and prioritize synthetic targets .

- Validate with orthogonal assays (e.g., radioligand binding, functional cAMP assays) to confirm mechanism .

Q. What strategies are effective in resolving low yield during the piperazine-carbonyl coupling step?

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to improve amide bond formation efficiency .

- Solvent Effects : Switch from DMF to dichloromethane (DCM) to minimize side reactions .

- Temperature Control : Conduct reactions at 0–5°C to suppress racemization or decomposition of activated intermediates .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

- Forced Degradation : Expose the compound to accelerated conditions (e.g., pH 1–13, 40–60°C) and monitor via HPLC for hydrolytic cleavage of the amide bond or pyridazinone ring oxidation .

- Thermal Analysis : Use TGA/DSC to determine melting points and thermal decomposition thresholds (>200°C suggests solid-state stability) .

- Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) to identify UV-sensitive moieties (e.g., phenylpiperazine) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.